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Cancer/testis antigen 1 (124-134)

T-cell epitope mapping CD4 T-cell clone specificity HLA-DRB1*08:03 restriction

This 11-amino-acid synthetic peptide (KEFTVSGNILT) is the definitive DRB1*08:03-restricted CD4+ T-cell epitope for NY-ESO-1 immunomonitoring. Researchers requiring allele-specific T-cell stimulation face the risk of complete epitope loss with even single-residue substitutions. - Allele-Specific: Only the 124-134 sequence stimulates the Ue-21 CD4 T-cell clone; the 125-134 peptide (SGNILTIRLT) is exclusively recognized by a different clone (Mz-1B7). - Tetramer Validation: Serves as the core epitope for NY-ESO-1 123-135/DRB1*08:03 tetramers validated for direct ex vivo CD4 T-cell detection from PBMCs. - Processing Control: Recognized by CD4 T cells when presented by dendritic cells pulsed with NY-ESO-1-expressing tumor lysate, confirming natural processing pathway relevance.

Molecular Formula
Molecular Weight
Cat. No. B1575006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCancer/testis antigen 1 (124-134)
SynonymsCancer/testis antigen 1 (124-134); NY-ESO-1 (124-134)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

NY-ESO-1 124–134 CD4 Epitope Procurement Guide


Cancer/testis antigen 1 (124–134), sequence KEFTVSGNILT, is an 11-amino-acid synthetic peptide derived from the immunogenic cancer-testis antigen NY-ESO-1 (CTAG1B). It constitutes a minimal HLA class II-restricted CD4+ T-cell epitope presented by the HLA-DRB1*08:03 molecule [1]. Unlike class I-restricted NY-ESO-1 epitopes such as the well-characterized 157–165 peptide (SLLMWITQC) that binds HLA-A*02:01, this peptide specifically engages the CD4+ helper T-cell compartment and was originally identified from peripheral blood of an esophageal cancer patient immunized with NY-ESO-1 protein [2]. The peptide is naturally processed and presented by antigen-presenting cells, making it a validated reagent for T-cell immunomonitoring, tetramer production, and vaccine development studies targeting NY-ESO-1-expressing malignancies.

Why Generic NY-ESO-1 Peptide Substitution Fails


Substituting cancer/testis antigen 1 (124–134) with any other overlapping NY-ESO-1 peptide — even one differing by a single amino acid residue — leads to complete loss of recognition by the cognate T-cell clone Ue-21. The minimal epitope 125–134 (SGNILTIRLT), which differs solely by truncation of the N-terminal lysine, is exclusively recognized by a different T-cell clone (Mz-1B7) despite sharing the same HLA-DRB1*08:03 restriction [1]. Furthermore, other CD4 epitopes from the same protein, such as 87–100 (DRB1*0901-restricted) and 95–107 (DQB1*0401-restricted), are presented by different MHC class II alleles and are immunologically non-cross-reactive [2]. The peptide 121–132, which partly overlaps the 124–134 region, is restricted by HLA-DR7 rather than DRB1*08:03 [3]. Consequently, for any application requiring DRB1*08:03-restricted CD4+ T-cell stimulation, tetramer construction, or ex vivo immunomonitoring in patients carrying this allele, generic in-class substitution is scientifically invalid.

Product-Specific Differentiation Evidence


Minimal Epitope Specificity: 124–134 vs. 125–134

Cancer/testis antigen 1 (124–134) is the minimal epitope for CD4 T-cell clone Ue-21. Its immediate N-terminal neighbor, peptide 125–134, is the minimal epitope for a distinct clone, Mz-1B7. Both clones were derived from the same patient and recognize peptides presented by the identical HLA-DRB1*08:03 molecule. The one-residue N-terminal shift (KEFTVSGNILT → SGNILTIRLT) results in complete segregation of T-cell clone specificity; clone Ue-21 does not recognize 125–134, and clone Mz-1B7 does not recognize 124–134 [1]. No quantitative peptide-MHC binding affinity difference was reported in the primary study; however, the functional T-cell recognition data demonstrate absolute discrimination at the level of cognate TCR engagement.

T-cell epitope mapping CD4 T-cell clone specificity HLA-DRB1*08:03 restriction

HLA Restriction Exclusivity: DRB1*08:03 vs. Other Alleles

Cancer/testis antigen 1 (124–134) is uniquely restricted by the HLA-DRB1*08:03 allele. In the same study identifying three novel NY-ESO-1 CD4 epitopes, peptide 87–100 was mapped to DRB1*0901 and peptide 95–107 to DQB1*0401 [1]. Separately, the overlapping peptide 121–132 was shown to be restricted by HLA-DR7 [2]. No promiscuous binding of 124–134 to other common HLA class II alleles has been reported. The DRB1*08:03 allele has a population frequency that varies geographically (e.g., ~5–10% in Japanese populations, lower in Caucasian populations), making allele-specific reagent selection critical for clinical immunomonitoring studies.

HLA class II restriction CD4 epitope mapping patient stratification

Natural Processing Validation on Tumor Lysate-Loaded APCs

CD4 T cells used to determine the 124–134 minimal epitope were shown to recognize not only peptide-pulsed antigen-presenting cells but also EBV-transformed B cells or dendritic cells treated with recombinant full-length NY-ESO-1 protein or lysate from NY-ESO-1-expressing tumor cells [1]. This confirms that the 124–134 epitope is naturally processed and presented by the MHC class II pathway. In contrast, not all synthetic NY-ESO-1 peptides predicted by algorithms are validated for natural processing; several class I epitopes, for instance, are 'cryptic' and generated only under specific conditions [2].

natural antigen processing tumor immunology CD4 T-cell validation

Ex Vivo Immunomonitoring with DRB1*08:03 Tetramer

The longer peptide NY-ESO-1 123–135, which encompasses the 124–134 core minimal epitope, was successfully used to generate functional DRB1*08:03 tetramers. These tetramers detected ex vivo CD4 T-cell responses in peripheral blood mononuclear cells (PBMCs) from cancer patients after NY-ESO-1 vaccination, without the need for in vitro expansion [1]. In contrast, tetramers generated with certain other peptides spanning the same region (e.g., 122–135/DRB1*08:03) showed unexpected binding patterns—binding to T-cell clones that did not recognize the corresponding free peptide on APCs—indicating that tetramer functionality is exquisitely sensitive to peptide length and sequence [1].

MHC class II tetramer ex vivo immunomonitoring cancer vaccine

Optimal Research Application Scenarios


DRB1*08:03-Restricted CD4 Immunomonitoring in Vaccine Trials

Cancer/testis antigen 1 (124–134) is the definitive reagent for monitoring DRB1*08:03-restricted CD4+ T-cell responses in patients enrolled in NY-ESO-1-targeted vaccine trials. The 123–135/DRB1*08:03 tetramer constructed using this core epitope has been validated for direct ex vivo detection of vaccine-induced CD4 T cells from PBMCs without prior in vitro expansion [1]. This application is strictly dependent on patient HLA typing; only DRB1*08:03-positive individuals are eligible for monitoring with this specific peptide-MHC tetramer.

CD4 T-Cell Epitope Mapping and Clone Generation

The 124–134 peptide serves as the minimal stimulatory unit for generating and maintaining CD4 T-cell clones of the Ue-21 type. The defined sequence enables precise restimulation protocols for T-cell expansion and functional characterization (cytokine profiling, cytotoxicity assays). Crucially, the one-residue-shifted peptide 125–134 cannot substitute for this purpose, as it stimulates the distinct Mz-1B7 clone [1]. Laboratories establishing NY-ESO-1-specific CD4 T-cell lines from DRB1*08:03-positive donors should procure the exact 124–134 sequence.

QC Reference for Peptide-MHC Class II Tetramer Production

Due to the documented discrepancy between free peptide recognition on APCs and peptide/DR tetramer binding observed with related peptides (e.g., 122–135/DRB1*08:03) [1], cancer/testis antigen 1 (124–134) and its extended variant 123–135 are essential as positive-control reagents during tetramer production lot-release testing. Their use ensures that manufactured DRB1*08:03 tetramers bind specifically to the cognate TCR and do not exhibit the anomalous binding patterns reported for other peptides in the same region.

Naturally Processed Epitope Validation in Tumor Immunology

Because CD4 T cells specific for the 124–134 epitope recognize dendritic cells and EBV-B cells treated with NY-ESO-1-expressing tumor lysate [2], this peptide is a validated tool for studies investigating the natural MHC class II processing and presentation pathway of NY-ESO-1 in human tumors. It can serve as a readout for functional antigen presentation assays comparing different dendritic cell subsets, antigen formulations, or adjuvant effects on class II processing.

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